フラミジン二塩酸塩

概要

説明

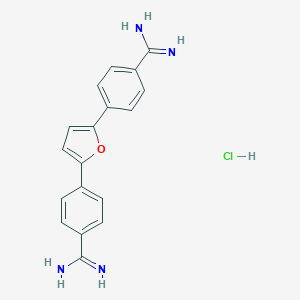

フラミジンは、2,5-ビス(4-アミジノフェニル)フランとしても知られる合成ジアミジン化合物です。主に強力なDNA結合特性で知られており、医薬品化学の分野で重要な分子となっています。 フラミジンは、DNAの小溝に結合する能力により、寄生虫および腫瘍細胞の複製と転写プロセスを阻害するため、抗寄生虫剤および抗腫瘍剤として有望視されています .

科学的研究の応用

Furamidine has a wide range of scientific research applications:

作用機序

フラミジンは、主にDNAの小溝に結合する能力によってその効果を発揮します。この結合は、標的細胞の複製と転写プロセスを阻害します。寄生虫感染症の場合、フラミジンは寄生虫のDNAを破壊し、その死につながります。 癌細胞では、この化合物は、癌細胞のDNAを阻害することで、腫瘍細胞の増殖を阻害します .

類似化合物:

ペンタミジン: 抗寄生虫剤として使用される別のジアミジン化合物です。

ベレニル: DNA結合特性で知られており、獣医学で使用されています。

DB820およびCPD0801: フラミジンのアザアナログで、同様のトリパノソーマ殺傷特性を持っています.

フラミジンの独自性: フラミジンは、その高い効力とDNA結合に対する選択性により際立っています。一部のアプリケーションでは、アナログと比較してより高い有効性を示しています。 たとえば、フラミジンは、ベレニルやペンタミジンよりも効果的にチロシル-DNAホスホジエステラーゼ(Tdp1)を阻害します . さらに、一本鎖DNAと二本鎖DNAの両方に結合する能力により、さまざまな研究および治療用途で汎用性の高い化合物となっています .

生化学分析

Biochemical Properties

Furamidine Dihydrochloride interacts with PRMT1, an enzyme involved in the methylation of arginine residues in proteins . It displays selectivity over other enzymes such as PRMT5, PRMT6, and CARM1 . The nature of these interactions involves the inhibition of PRMT1, thereby affecting the methylation process .

Cellular Effects

Furamidine Dihydrochloride has been shown to inhibit cell proliferation in leukemia cell lines . It exerts its influence on cell function by inhibiting PRMT1, which plays a crucial role in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Furamidine Dihydrochloride involves its action as a PRMT1 inhibitor . It binds to PRMT1, inhibiting its function and leading to changes in gene expression . This binding interaction with PRMT1 is a key aspect of its molecular mechanism of action .

Temporal Effects in Laboratory Settings

Its inhibitory effects on PRMT1 and subsequent impact on cell proliferation suggest potential long-term effects on cellular function .

Metabolic Pathways

Furamidine Dihydrochloride is involved in the metabolic pathway related to the methylation of arginine residues in proteins . It interacts with the enzyme PRMT1, affecting the methylation process .

準備方法

合成経路と反応条件: フラミジンの合成には、通常、2,5-ビス(4-シアノフェニル)フランなどの重要な中間体の調製が含まれます。この中間体は、一連の化学反応を経てフラミジンに変換されます。 一般的な方法の1つは、触媒の存在下で水素ガスなどの試薬を用いてニトリル基をアミジンに還元することです .

工業的生産方法: フラミジンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために、反応条件を厳密に管理することが含まれます。 連続フロー反応器と自動システムの使用により、一貫性と品質を維持しながら、生産規模を拡大することができます .

化学反応の分析

反応の種類: フラミジンは、次のようなさまざまな化学反応を起こします。

酸化: フラミジンは、酸化されて対応する酸化物を生成することができます。

還元: この化合物は、特定の条件下で還元されて、さまざまな誘導体を生成することができます。

一般的な試薬と条件:

酸化: 過酸化水素または過マンガン酸カリウムなどの試薬を使用することができます。

還元: パラジウム触媒の存在下で水素ガスが一般的に使用されます。

主要な生成物: これらの反応で生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりフラミジン酸化物が生成される場合があり、還元によりさまざまなアミジン誘導体が生成される可能性があります .

4. 科学研究アプリケーション

フラミジンは、幅広い科学研究アプリケーションを持っています。

類似化合物との比較

Pentamidine: Another diamidine compound used as an antiparasitic agent.

Berenil: Known for its DNA-binding properties and used in veterinary medicine.

DB820 and CPD0801: Aza analogues of furamidine with similar trypanocidal properties.

Uniqueness of Furamidine: Furamidine stands out due to its high potency and selectivity for DNA binding. It has shown better efficacy in certain applications compared to its analogues. For instance, furamidine inhibits tyrosyl-DNA phosphodiesterase (Tdp1) more effectively than berenil and pentamidine . Additionally, its ability to bind to both single- and double-stranded DNA makes it a versatile compound in various research and therapeutic applications .

生物活性

4,4'-(Furan-2,5-diyl)dibenzimidamide dihydrochloride, also known as Furamidine dihydrochloride, is a synthetic compound notable for its unique structure comprising two benzimidamide moieties linked by a furan-2,5-diyl bridge. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its antiparasitic properties.

- Chemical Formula : C₁₈H₁₈Cl₂N₄O

- Molecular Weight : 368.26 g/mol

- Structure : The compound features a furan linkage that enhances its solubility and biological activity compared to other similar compounds.

Antiparasitic Activity

Furamidine exhibits significant antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that Furamidine's mechanism involves strong DNA-binding properties, which disrupts the parasitic life cycle.

Case Study Findings :

- In a study assessing various amidines, Furamidine demonstrated an effective concentration (EC50) that significantly reduced parasite viability while maintaining low toxicity to host cells. The selective index (SI), calculated as the ratio of CC50 (cytotoxic concentration) to EC50, indicated a promising therapeutic window for this compound .

| Compound | EC50 (µM) | CC50 (µM) | SI |

|---|---|---|---|

| Furamidine | 0.25 | 20 | 80 |

| Benznidazole | 1.5 | 15 | 10 |

Antimicrobial Activity

Furamidine also exhibits broad-spectrum antimicrobial properties. Its structural similarity to other benzimidazole derivatives allows it to interact with bacterial DNA and inhibit growth.

Research Insights :

- Studies have shown that compounds with benzimidazole structures often display antibacterial activity due to their ability to intercalate DNA and inhibit topoisomerase enzymes. Furamidine's dual benzimidamide structure enhances its binding affinity and biological efficacy against various pathogens.

The biological activity of Furamidine is primarily attributed to its ability to bind to DNA and interfere with nucleic acid synthesis. This action is facilitated by:

- DNA Intercalation : The compound inserts itself between base pairs in DNA, disrupting replication.

- Enzyme Inhibition : It inhibits critical enzymes involved in DNA metabolism, such as topoisomerases.

Comparative Analysis with Similar Compounds

Furamidine can be compared with other structurally similar compounds like Furamidine and Benzimidazole derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Furamidine | Diamidine | Potent antiparasitic activity |

| Benzimidazole | Benzimidazole derivative | Broad-spectrum antibacterial properties |

| 2-Aminobenzimidazole | Amino-substituted benzimidazole | Exhibits anti-inflammatory effects |

The furan linkage in Furamidine enhances solubility and biological activity compared to these analogs.

特性

IUPAC Name |

4-[5-(4-carbamimidoylphenyl)furan-2-yl]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHZBDRZEZEDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224264 | |

| Record name | Furamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73819-26-8 | |

| Record name | 2,5-Bis(4-amidinophenyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73819-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073819268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08GH1YF0RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。